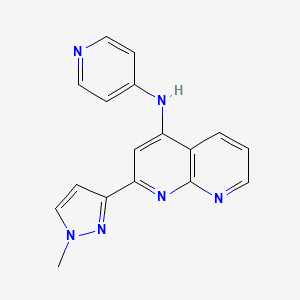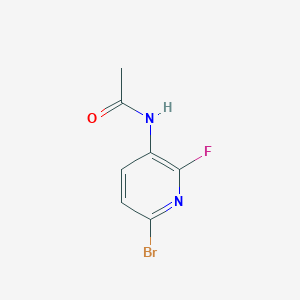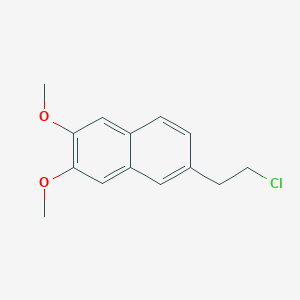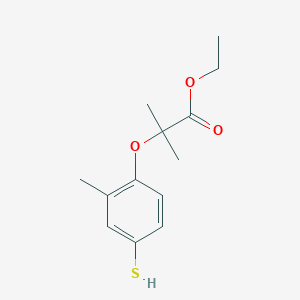
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine is a chemical compound with the molecular formula C12H14FN3O It is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and an indazole moiety
Vorbereitungsmethoden
The synthesis of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine involves several steps, typically starting with the preparation of the indazole core. The synthetic route may include the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Tetrahydropyran Ring: This step involves the formation of a tetrahydropyran ring through cyclization reactions, often using acid or base catalysis.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine can be compared with other similar compounds, such as:
5-Fluoroindazole: Similar in structure but lacks the tetrahydropyran ring.
1-Tetrahydropyran-2-yl-indazole: Similar but does not contain the fluorine atom.
6-Aminoindazole: Lacks both the fluorine atom and the tetrahydropyran ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H14FN3O |
|---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
5-fluoro-1-(oxan-2-yl)indazol-6-amine |
InChI |
InChI=1S/C12H14FN3O/c13-9-5-8-7-15-16(11(8)6-10(9)14)12-3-1-2-4-17-12/h5-7,12H,1-4,14H2 |
InChI-Schlüssel |
WPNVXIAZXPEDOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)
![ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13900545.png)
![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)
![tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13900561.png)










